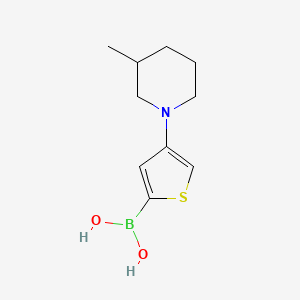
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of the thiophene and piperidine moieties potentially enhances its utility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Piperidine Moiety: The 3-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophenes, nucleophiles like amines or alcohols.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes and piperidines.
Aplicaciones Científicas De Investigación
Chemistry
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes or modulate receptor activity by interacting with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)methanol
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)amine
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)carboxylic acid
Uniqueness
Compared to its analogs, (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid offers unique reactivity due to the presence of the boronic acid group. This allows it to participate in a wider range of chemical reactions, particularly in cross-coupling and borylation processes, making it a versatile tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H16BNO2S |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
[4-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
Clave InChI |
MYOKGCWGCNVDPE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CS1)N2CCCC(C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


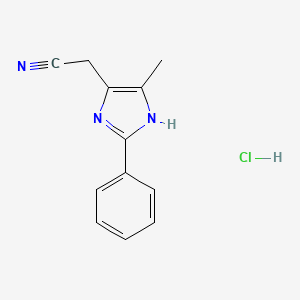
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
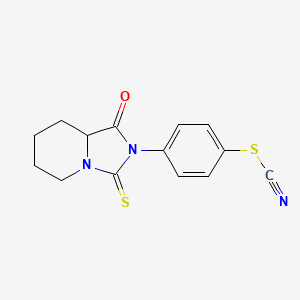
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
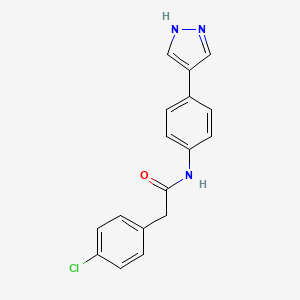
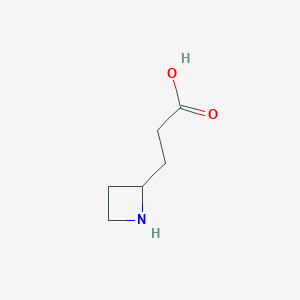
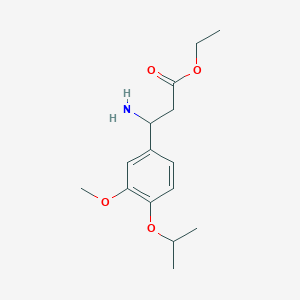
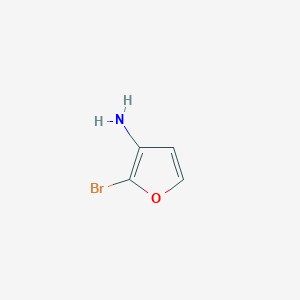



![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)
